molecular formula C8H9Cl2N5 B095082 3,4-Dichlorophenylbiguanide CAS No. 15233-34-8

3,4-Dichlorophenylbiguanide

Cat. No. B095082
CAS RN: 15233-34-8
M. Wt: 246.09 g/mol
InChI Key: ZJAWVBLMRPEUPW-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylbiguanide (DCPB) is a chemical compound that has been widely used in scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which is an enzyme that plays a crucial role in regulating cellular energy homeostasis. DCPB has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Taylor et al. (1987) studied the retention behavior of chlorproguanil and its metabolites, including 3,4-dichlorophenylbiguanide, in biological fluids. This research is crucial for understanding the pharmacokinetics and metabolism of drugs that involve 3,4-dichlorophenylbiguanide (Taylor et al., 1987).

  • Molecular Structure Analysis : Kurt et al. (2009) conducted a study on the molecular structure of 3,4-dichlorophenylboronic acid, which contributes to the broader understanding of the structural and vibrational characteristics of compounds related to 3,4-dichlorophenylbiguanide (Kurt et al., 2009).

  • Toxicology Research : Zuanazzi et al. (2020) reviewed the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid, related to 3,4-dichlorophenylbiguanide, highlighting the importance of understanding the environmental and health impacts of such compounds (Zuanazzi et al., 2020).

  • Electronics and Materials Science : Segura et al. (2006) explored the synthesis and electronic properties of functionalized Poly(3,4-ethylenedioxythiophenes), indicating the relevance of 3,4-dichlorophenylbiguanide derivatives in material science and electronics (Segura et al., 2006).

  • Environmental Science : Feng et al. (2015) investigated the degradation of 3,4-dichloroaniline, a related compound, in water treatment, showing the environmental applications of research on 3,4-dichlorophenylbiguanide derivatives (Feng et al., 2015).

  • Drug Testing and Forensic Science : Thevis et al. (2015) explored the formation of chlorazanil from the antimalarial drug proguanil, which involves 3,4-dichlorophenylbiguanide, highlighting its relevance in drug testing and forensic science (Thevis et al., 2015).

properties

IUPAC Name

1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAWVBLMRPEUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165000
Record name 3,4-Dichlorophenylbiguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenylbiguanide

CAS RN

15233-34-8
Record name 3,4-Dichlorophenylbiguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorophenylbiguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
RB Taylor, RR Moody, NA Ochekepe, B Law - Chromatographia, 1987 - Springer
The retention behaviour of chlorproguanil and its putative metabolites chlorcycloguanil and 3,4-dichlorophenylbiguanide has been studied on a reversed phase chromatographic …
Number of citations: 4 link.springer.com
RB Taylor, RR Moody, NA Ochekpe - Journal of Chromatography B …, 1987 - Elsevier
Proguanil has been used as an antimalarial prophylactic since 1946. In spite of this, pharmacokinetic data are very limited. The major investigation usually quoted [l] was carried out …
Number of citations: 52 www.sciencedirect.com
B Olivier, LM Broersen, JL Slangen - Progress in Neuro …, 2002 - Elsevier
The putative discriminative stimulus of the 5-HT 3 receptor antagonists ondansetron and (dl)-11-[(2-methyl-1H-imidazol-1-yl)methyl]-4,5,6,7,10,11,12-octahydroazepinol[3,2,1-jk]-…
Number of citations: 7 www.sciencedirect.com
AA Rahman, MK Daoud, M Dukat… - Bioorganic & medicinal …, 2003 - Elsevier
The present investigation examined two features of arylbiguanide and arylguanidine 5-HT 3 ligands: conformation and partition coefficients. Several conformationally-constrained …
Number of citations: 24 www.sciencedirect.com
Y Zhang, M Yang, Q Ji, D Fan, H Peng, C Yang… - Investigational new …, 2011 - Springer
Integrin αvβ3 plays a critical role in the survival and metastasis process of cancer cells. It is therefore desirable to develop new types of small molecule inhibitors of integrin αvβ3. IH1062 …
Number of citations: 17 link.springer.com
EJ Modest, P Levine - The Journal of Organic Chemistry, 1956 - ACS Publications
In preceding communications1 2· 4 the synthesis of a new class of 1, 2-dihydro-s-triazines, with experimental anti-vitamin, anti-malarial, anti-tumor, and anti-coccidial activity, has been …
Number of citations: 60 pubs.acs.org
S Mayer, DM Daigle, ED Brown, J Khatri… - Journal of …, 2004 - ACS Publications
It has been demonstrated previously by us that guanide-containing compounds (1 and 2) can inhibit significantly dihydrofolate reductase (DHFR). In this report, we have produced an …
Number of citations: 52 pubs.acs.org
B Olivier, I van Wijngaarden, W Soudijn - European …, 2000 - Elsevier
The present paper reviews the evidence for anxiolytic activity of 5-HT 3 receptor antagonists in animal models of anxiety and in clinical trials in humans. Compared to the established …
Number of citations: 129 www.sciencedirect.com
SR Eda, DS Kumar, R Jinka - J Cell Sci Ther, 2015 - researchgate.net
Integrins are heterodimeric molecules that are composed of 18 α-subunits and 8 β-subunits. They exist in 24 distinctive shapes based on combination of these sub-units and are mainly …
Number of citations: 2 www.researchgate.net
FNC Krijzer, MTM Tulp - European Journal of Pharmacology, 1990 - Elsevier
Number of citations: 4

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